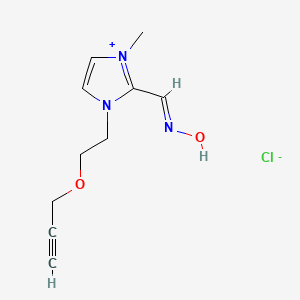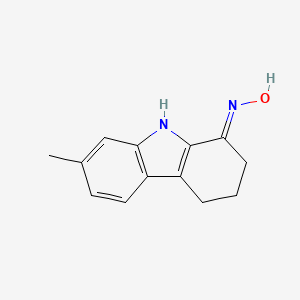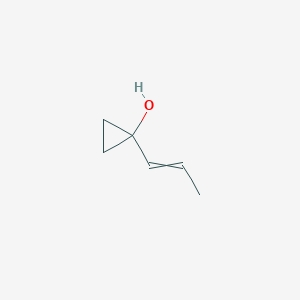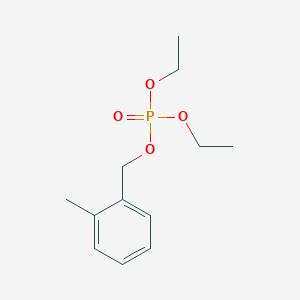
Diethyl (2-methylphenyl)methyl phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl (2-methylphenyl)methyl phosphate is an organophosphorus compound that belongs to the class of phosphonates It is characterized by the presence of a phosphate group attached to a diethyl (2-methylphenyl)methyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (2-methylphenyl)methyl phosphate typically involves the reaction of diethyl phosphite with a suitable benzyl halide derivative. One common method is the reaction of diethyl phosphite with 2-methylbenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran or dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Diethyl (2-methylphenyl)methyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the phosphate group to phosphine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted phosphonates, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Diethyl (2-methylphenyl)methyl phosphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential as a bioisostere in drug design, where it can mimic the behavior of natural phosphate groups.
Medicine: Research is ongoing to explore its potential as an inhibitor of certain enzymes, such as phosphatases, which are involved in various biological processes.
Industry: It is used in the development of flame retardants, plasticizers, and other materials that require phosphorus-containing compounds.
作用機序
The mechanism of action of diethyl (2-methylphenyl)methyl phosphate involves its interaction with molecular targets such as enzymes. The phosphate group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. This interaction is often mediated through hydrogen bonding and electrostatic interactions with amino acid residues in the enzyme’s active site.
類似化合物との比較
Similar Compounds
- Diethyl p-tolylmethylphosphonate
- Diethyl benzylphosphonate
- Dimethyl (2-methylphenyl)methyl phosphate
Uniqueness
Diethyl (2-methylphenyl)methyl phosphate is unique due to the presence of the 2-methylphenyl group, which imparts specific steric and electronic properties
特性
CAS番号 |
169172-48-9 |
|---|---|
分子式 |
C12H19O4P |
分子量 |
258.25 g/mol |
IUPAC名 |
diethyl (2-methylphenyl)methyl phosphate |
InChI |
InChI=1S/C12H19O4P/c1-4-14-17(13,15-5-2)16-10-12-9-7-6-8-11(12)3/h6-9H,4-5,10H2,1-3H3 |
InChIキー |
UQSSUCXRDFNERL-UHFFFAOYSA-N |
正規SMILES |
CCOP(=O)(OCC)OCC1=CC=CC=C1C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N,N-Diethyl-N-[(2-nitrophenyl)methyl]ethanaminium bromide](/img/structure/B14278104.png)


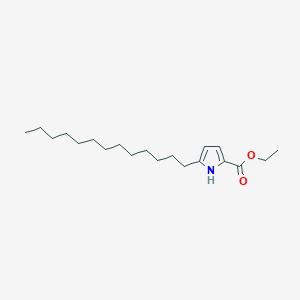
![6,11-Dihydroxy-2,2-dimethylpyrano[3,2-c]xanthen-7(2H)-one](/img/structure/B14278147.png)
